molecular formula C13H9BrN2 B12845630 1-(4-Bromophenyl)-1h-indazole

1-(4-Bromophenyl)-1h-indazole

Cat. No.: B12845630
M. Wt: 273.13 g/mol
InChI Key: CRGBRERVLZVHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-1H-indazole is an organic compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of a bromine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and various organometallic reagents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1H-indazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-1H-indazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may confer specific biological activities not observed in its analogs .

Properties

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

1-(4-bromophenyl)indazole

InChI

InChI=1S/C13H9BrN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H

InChI Key

CRGBRERVLZVHEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)Br

Origin of Product

United States

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